Ethyl 2',5'-dioxospiro[bicyclo[3.1.0]hexane-2,4'-imidazolidine]-6-carboxylate
Description
Ethyl 2',5'-dioxospiro[bicyclo[3.1.0]hexane-2,4'-imidazolidine]-6-carboxylate is a spirocyclic compound featuring a bicyclo[3.1.0]hexane core fused with an imidazolidine-dione ring. Its unique structure combines a strained bicyclic system with a spiro junction, making it a valuable scaffold in medicinal chemistry and drug discovery. The ethyl carboxylate group at position 6 enhances solubility and modulates reactivity, enabling applications in synthetic intermediates or bioactive molecule development .
Properties
IUPAC Name |
ethyl 2',5'-dioxospiro[bicyclo[3.1.0]hexane-2,4'-imidazolidine]-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-17-8(14)6-5-3-4-11(7(5)6)9(15)12-10(16)13-11/h5-7H,2-4H2,1H3,(H2,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMXPWHMRGUFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C3(CC2)C(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501139075 | |
| Record name | Ethyl 2′,5′-dioxospiro[bicyclo[3.1.0]hexane-2,4′-imidazolidine]-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176199-51-2 | |
| Record name | Ethyl 2′,5′-dioxospiro[bicyclo[3.1.0]hexane-2,4′-imidazolidine]-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176199-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2′,5′-dioxospiro[bicyclo[3.1.0]hexane-2,4′-imidazolidine]-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2',5'-dioxospiro[bicyclo[3.1.0]hexane-2,4'-imidazolidine]-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting its implications in pharmacology.
Chemical Structure and Properties
This compound (CAS: 176199-51-2) has the molecular formula . The compound features a bicyclic structure that contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound can be largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of adenosine kinase (AdK), an enzyme involved in the metabolism of adenosine, which plays a crucial role in numerous physiological processes.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Adenosine Kinase Inhibition | Inhibits phosphorylation of inosine | |
| Antioxidant Activity | Scavenging free radicals | |
| Antimicrobial Activity | Inhibits bacterial growth |
Adenosine Kinase Inhibition
Research indicates that compounds similar to this compound exhibit potent inhibitory effects on adenosine kinase. For instance, studies using biochemical assays have demonstrated that certain derivatives can inhibit AdK with an IC50 value in the low nanomolar range, suggesting a strong potential for therapeutic applications in conditions such as epilepsy and neurodegeneration .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro assays have shown that it can effectively scavenge free radicals, which are implicated in oxidative stress-related diseases. The antioxidant activity was assessed using DPPH and ABTS assays, revealing significant radical scavenging potential .
Antimicrobial Activity
In addition to its antioxidant properties, this compound has been reported to exhibit antimicrobial activity against various bacterial strains. This suggests a potential application in the development of new antimicrobial agents .
Case Studies
Case Study 1: Inhibition of Adenosine Kinase
A study conducted on analogs of this compound revealed that modifications at specific positions significantly enhanced their inhibitory potency against human adenosine kinase (hAdK). The results indicated that structural variations could lead to improved selectivity and efficacy in clinical applications .
Case Study 2: Antioxidant Efficacy
Another investigation assessed the antioxidant properties of the compound through various extraction methods. The results indicated that solvent extraction techniques could enhance the yield of bioactive compounds with antioxidant properties, providing insights into optimizing extraction processes for pharmaceutical applications .
Comparison with Similar Compounds
Core Bicyclic System Variations
Key Compounds :
Ethyl 2',5'-dioxospiro[bicyclo[3.1.0]hexane-2,4'-imidazolidine]-6-carboxylate
- Structure : Bicyclo[3.1.0]hexane fused to imidazolidine-dione.
- CAS : 186462-42-0 .
- Molecular Formula : C₁₀H₁₂N₂O₄ (based on analogs in ).
rac-(1R,4R,6R)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-6-carboxylic acid Structure: Bicyclo[2.2.1]heptane (norbornane) fused to imidazolidine-dione. CAS: 2059924-01-3 . Molecular Formula: C₁₀H₁₂N₂O₄.
Comparison :
- Ring Strain: Bicyclo[3.1.0]hexane has lower strain than bicyclo[2.2.1]heptane (norbornane), influencing reactivity and stability.
- Synthetic Utility: Norbornane derivatives (e.g., ) are often used in rigid scaffold design, whereas bicyclo[3.1.0]hexane may offer conformational flexibility .
Spiroimidazolidine Derivatives with Aromatic Moieties
Key Compound :
Ethyl (2,5-dioxo-3',4'-dihydro-1H,1'H-spiro[imidazolidine-4,2'-naphthalen]-1-yl)acetate
Comparison :
Functional Group Modifications
Key Compound: Ethyl 3',5'-diamino-5-bromo-1'-(4-methoxyphenyl)-1-methyl-2-oxospiro[indoline-3,7'-pyrrolo[1,2-c]imidazole]-6'-carboxylate (20b)
Comparison :
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP (Predicted) | Water Solubility |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₂N₂O₄ | 224.21 g/mol | 0.85 | Moderate |
| Norbornane Analog (CAS 2059924-01-3) | C₁₀H₁₂N₂O₄ | 224.21 g/mol | 0.92 | Low-Moderate |
| Naphthalene Derivative (CAS 968-76-3) | C₁₅H₁₄N₂O₄ | 286.28 g/mol | 2.15 | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
